molecular formula C29H30N4O2 B12626383 2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-

2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-

Cat. No.: B12626383
M. Wt: 466.6 g/mol
InChI Key: HKYULCRQBJFKKZ-LJAQVGFWSA-N
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Description

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a biphenyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the biphenyl group, and the attachment of the benzimidazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinecarboxamide derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring.

    Biphenyl derivatives: Compounds with variations in the biphenyl group.

    Benzimidazole derivatives: Compounds with different functional groups attached to the benzimidazole moiety.

Uniqueness

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

IUPAC Name

(2S)-2-methyl-1-[3-(1-methylbenzimidazol-2-yl)propanoyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H30N4O2/c1-29(28(35)31-23-14-7-6-13-22(23)21-11-4-3-5-12-21)19-10-20-33(29)27(34)18-17-26-30-24-15-8-9-16-25(24)32(26)2/h3-9,11-16H,10,17-20H2,1-2H3,(H,31,35)/t29-/m0/s1

InChI Key

HKYULCRQBJFKKZ-LJAQVGFWSA-N

Isomeric SMILES

C[C@]1(CCCN1C(=O)CCC2=NC3=CC=CC=C3N2C)C(=O)NC4=CC=CC=C4C5=CC=CC=C5

Canonical SMILES

CC1(CCCN1C(=O)CCC2=NC3=CC=CC=C3N2C)C(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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